Enhanced Spectral Resolution: Mass Difference Comparison for Atazanavir-d18 vs. Atazanavir-d5
Atazanavir-d18 provides a significantly larger mass difference from the native analyte (+18 Da) compared to the more commonly available Atazanavir-d5 (+5 Da). This larger mass difference ensures that the isotopic envelope of the internal standard does not spectrally overlap with the analyte’s signal, a phenomenon known as isotopic cross-talk, which is a primary source of systematic error in quantitative mass spectrometry [1].
| Evidence Dimension | Mass difference between internal standard and native analyte |
|---|---|
| Target Compound Data | +18 Da |
| Comparator Or Baseline | +5 Da (Atazanavir-d5) |
| Quantified Difference | 13 Da greater mass separation |
| Conditions | General principle of stable isotope dilution mass spectrometry; +5 Da minimum recommended for small molecules (<500 Da) to avoid cross-talk, with larger differences preferred for larger molecules (Atazanavir MW ≈ 705 Da) [1]. |
Why This Matters
For procurement, selecting Atazanavir-d18 directly mitigates the risk of assay bias and failed method validation due to isotopic interference, ensuring higher data integrity and regulatory compliance.
- [1] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. View Source
